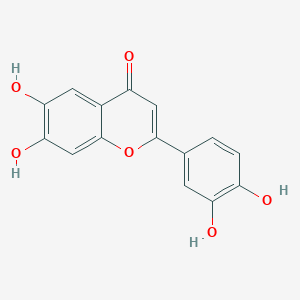

6,7,3',4'-Tetrahydroxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,3’,4’-Tetrahydroxyflavone can be achieved through various chemical routes. One common method involves the use of chalcone intermediates, which are cyclized to form the flavone structure. The reaction typically requires acidic or basic conditions and can be catalyzed by Lewis acids .

Industrial Production Methods

Industrial production of 6,7,3’,4’-Tetrahydroxyflavone often involves the extraction from natural sources, followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound from plant extracts .

Analyse Des Réactions Chimiques

Types of Reactions

6,7,3’,4’-Tetrahydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavonols.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted flavonoids with different functional groups .

Applications De Recherche Scientifique

Biochemical Activity

6,7,3',4'-Tetrahydroxyflavone exhibits significant biochemical activity:

- Enzyme Interaction: It influences enzyme activity and can mitigate the toxic effects of chemicals by modulating the activity of various enzymes involved in detoxification processes.

- Cellular Effects: This compound affects cellular processes such as signaling pathways, gene expression, and metabolic functions.

Scientific Research Applications

This compound has a wide range of applications:

1. Medicine:

- Potential therapeutic applications in treating cancer, neurodegenerative diseases, and inflammatory conditions.

- Exhibits anticancer properties by inducing apoptosis in various cancer cell lines.

2. Biology:

- Used as a model compound for studying flavonoid chemistry and reactions.

- Investigated for its role in cellular signaling pathways and metabolic processes.

3. Industry:

- Incorporated into dietary supplements and functional foods due to its health-promoting properties.

- Explored for its potential use in cosmetics for its antioxidant effects.

Case Studies and Experimental Evidence

Antioxidant Effects:

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cells exposed to oxidative stress. This reduction was linked to improved cell viability under conditions of oxidative damage.

Anti-inflammatory Mechanisms:

In vitro experiments showed that treatment with this flavonoid led to decreased levels of inflammatory markers in human cell lines. The modulation of NF-κB signaling was identified as a critical pathway for its anti-inflammatory effects.

Cancer Cell Studies:

Research highlighted that this compound caused G2/M phase arrest in cancer cells, indicating its potential role in inhibiting tumor growth. The compound was shown to alter the phosphorylation state of retinoblastoma proteins and modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Luteolin | Moderate | High | High |

This table illustrates that while all three compounds exhibit beneficial biological activities, this compound has unique properties that make it particularly effective against cancer cells compared to quercetin and luteolin.

Mécanisme D'action

The mechanism of action of 6,7,3’,4’-Tetrahydroxyflavone involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis and inhibits cell proliferation by targeting pathways such as PI3K/Akt and mTOR.

Comparaison Avec Des Composés Similaires

6,7,3’,4’-Tetrahydroxyflavone is similar to other flavonoids such as quercetin and luteolin, but it has unique properties that distinguish it:

Conclusion

6,7,3’,4’-Tetrahydroxyflavone is a versatile flavonoid with significant potential in various fields of research and industry. Its unique chemical structure and biological activities make it a valuable compound for further study and application.

Activité Biologique

6,7,3',4'-Tetrahydroxyflavone, also known as Tetrahydroxyflavone (THF), is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C15H10O6

- Molecular Weight: 286.236 g/mol

- CAS Number: 82475-00-1

The structure of this compound features multiple hydroxyl groups, which contribute to its antioxidant properties and ability to interact with various biomolecules.

This compound exhibits significant biochemical activity:

- Enzyme Interaction: It influences enzyme activity and can mitigate the toxic effects of chemicals by modulating the activity of various enzymes involved in detoxification processes.

- Cellular Effects: This compound affects cellular processes such as signaling pathways, gene expression, and metabolic functions.

The biological effects of this compound are mediated through several mechanisms:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

- Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and mediators via modulation of signaling pathways like NF-κB and MAPK.

- Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by targeting key signaling pathways such as PI3K/Akt and mTOR.

Case Studies and Experimental Evidence

-

Antioxidant Effects:

- A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cells exposed to oxidative stress. This reduction was linked to improved cell viability under conditions of oxidative damage.

-

Anti-inflammatory Mechanisms:

- In vitro experiments showed that treatment with this flavonoid led to decreased levels of inflammatory markers in human cell lines. The modulation of NF-κB signaling was identified as a critical pathway for its anti-inflammatory effects.

-

Cancer Cell Studies:

- Research highlighted that this compound caused G2/M phase arrest in cancer cells, indicating its potential role in inhibiting tumor growth. The compound was shown to alter the phosphorylation state of retinoblastoma proteins and modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Luteolin | Moderate | High | High |

This table illustrates that while all three compounds exhibit beneficial biological activities, this compound has unique properties that make it particularly effective against cancer cells compared to quercetin and luteolin.

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in various fields:

- Medicine: Its antioxidant and anti-inflammatory properties suggest possible therapeutic roles in treating conditions such as cancer and neurodegenerative diseases.

- Dietary Supplements: Due to its health-promoting effects, it is being explored for inclusion in functional foods and dietary supplements aimed at enhancing overall health .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHXUACYEVVMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.